molecular formula C13H16O3 B3070291 Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 100188-67-8

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B3070291
CAS RN: 100188-67-8
M. Wt: 220.26 g/mol
InChI Key: BQOKNTVDUOXHFI-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .


Synthesis Analysis

Tetralin, the base compound of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .


Chemical Reactions Analysis

Tetralin has been used in various chemical reactions. For example, it has been used in the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is predicted to be 350.3±42.0 °C and its density is predicted to be 1.175±0.06 g/cm3 . The pKa is predicted to be 13.69±0.40 .

Scientific Research Applications

Safety and Hazards

Tetralin, the base compound, has a flash point of 77 °C and an autoignition temperature of 385 °C . The LD50 (rats, oral) is 2.68 g/kg . Tetralin induces methemoglobinemia .

properties

IUPAC Name

ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOKNTVDUOXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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